ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
The compound ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by:
- A 2,5-dimethoxyphenyl substituent at the 4-position of the tetrahydropyrimidine ring.
- A (4-methylbenzenesulfonyl)methyl group at the 6-position, introducing a sulfonyl moiety that may enhance steric bulk and electronic effects.
- An ethyl ester at the 5-position and a 2-oxo group at the 2-position.
DHPM derivatives are typically synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea derivatives .
Properties
IUPAC Name |
ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O7S/c1-5-32-22(26)20-18(13-33(28,29)16-9-6-14(2)7-10-16)24-23(27)25-21(20)17-12-15(30-3)8-11-19(17)31-4/h6-12,21H,5,13H2,1-4H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVVPMFJVXMIKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)OC)OC)CS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. The process typically starts with the preparation of the core tetrahydropyrimidine structure, followed by the introduction of the 2,5-dimethoxyphenyl group and the 4-methylbenzenesulfonylmethyl group. The final step involves the esterification of the carboxylate group with ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
Substituent Effects on Activity :
- The methyl group at the 6-position in the compound from exhibits thymidine phosphorylase (TP) inhibitory activity (IC₅₀ = 38.1 μM). The target compound’s sulfonylmethyl group may alter solubility or binding affinity due to its electron-withdrawing nature and bulk .
- Thioxo substitution (2-position) in correlates with anti-hepatitis A virus (HAV) activity, whereas oxo derivatives (e.g., ) show TP inhibition, suggesting functional group-dependent target specificity.
Crystallographic Insights: The trifluoromethyl-substituted analog in crystallizes in a monoclinic system (space group P2₁/c), with unit cell parameters a = 12.6876 Å, b = 7.3073 Å, c = 19.9547 Å, and β = 114.443°. The sulfonyl group in the target compound may induce distinct packing interactions due to its polarizable sulfur atom .
Computational and Structural Analysis
- Similarity Coefficients : Binary fingerprint analysis using Tanimoto coefficients (as discussed in ) could quantify structural similarity between the target compound and analogs. For instance, the sulfonylmethyl group may reduce similarity to methyl-substituted analogs but increase overlap with sulfonamide-containing drugs.
Biological Activity
Ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, characterization, and biological activities, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound's chemical formula is , and it features a tetrahydropyrimidine core substituted with various functional groups that may influence its biological activity. The presence of the sulfonyl group and methoxy phenyl moiety suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 396.48 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
| CAS Number | Not available |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and functional group modifications. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Study: Synthesis Methodology
In a recent study, researchers synthesized a series of tetrahydropyrimidine derivatives using a similar methodology. The compounds were characterized using:
- NMR Spectroscopy : Provided insights into the hydrogen and carbon environments.
- IR Spectroscopy : Confirmed functional groups through characteristic absorption bands.
- Mass Spectrometry : Verified molecular weights and fragmentation patterns.
The results indicated that modifications to the substituents significantly affected the biological activity of the derivatives.
Antimicrobial Activity
Research has demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. This compound was tested against various bacterial strains using standard methods such as agar diffusion assays.
Table 2: Antimicrobial Activity Results
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound possesses moderate to strong antimicrobial activity against both bacterial and fungal strains.
Anticancer Properties
In vitro studies have indicated that similar tetrahydropyrimidine derivatives exhibit anticancer activities by inducing apoptosis in cancer cell lines. The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation.
Case Study: Anticancer Evaluation
A study evaluated several tetrahydropyrimidine derivatives for their anticancer effects on human cancer cell lines. The results showed that:
- Compounds with electron-withdrawing groups demonstrated enhanced cytotoxicity.
- The compound induced apoptosis through mitochondrial pathways.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes involved in microbial resistance.
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress in target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
